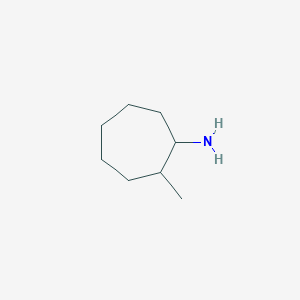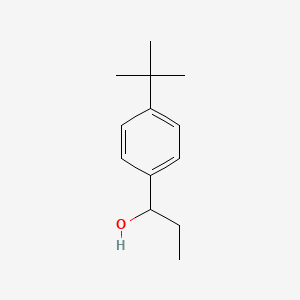
1-Amino-2-metilcicloheptano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcycloheptan-1-amine is an organic compound with the molecular formula C8H17N. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by a seven-membered cycloheptane ring with a methyl group and an amine group attached to it. It is used in various fields, including organic synthesis and pharmaceuticals.
Aplicaciones Científicas De Investigación
2-Methylcycloheptan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site of an enzyme or receptor, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that these properties are strongly influenced by the physicochemical parameters of a compound .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Methylcycloheptan-1-amine are not fully understood due to limited research. Amines like 2-Methylcycloheptan-1-amine are known to participate in various biochemical reactions. They can act as bases, accepting a proton to form ammonium ions, or as nucleophiles, reacting with electrophiles
Cellular Effects
The cellular effects of 2-Methylcycloheptan-1-amine are also not well-studied. Amines can influence cell function in various ways. For instance, biogenic amines, which are derived from amino acids, play crucial roles in cell signaling
Molecular Mechanism
The molecular mechanism of action of 2-Methylcycloheptan-1-amine is not well-defined. Amines can interact with biomolecules through various mechanisms. For instance, they can form imines by reacting with carbonyl compounds, a process that involves the formation of a carbon-nitrogen double bond . Whether 2-Methylcycloheptan-1-amine undergoes similar reactions or has other interactions at the molecular level is yet to be determined.
Temporal Effects in Laboratory Settings
The study of temporal effects is essential in understanding how the effects of a compound change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of 2-Methylcycloheptan-1-amine in animal models have not been reported. Such studies are crucial in determining the threshold effects, toxic effects, and adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2-Methylcycloheptan-1-amine are not well-known. Amines typically undergo phase I and phase II metabolic reactions. Phase I reactions involve the introduction or unmasking of a polar functional group, while phase II reactions involve the conjugation of the drug with an endogenous molecule .
Transport and Distribution
The transport of a drug across a membrane depends on various factors, including the physicochemical properties of the drug and the properties of the membrane .
Subcellular Localization
The subcellular localization of a compound can be predicted using deep learning models, which can differentiate between different localizations inside the eukaryotic cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylcycloheptan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 2-Methylcycloheptanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Methylcycloheptan-1-amine may involve catalytic hydrogenation of 2-Methylcycloheptanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired amine product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated amines.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptanamine: A similar compound with a seven-membered ring but without the methyl group.
2-Methylcyclohexanamine: A six-membered ring analog with a methyl group and an amine group.
Cyclohexylamine: A six-membered ring compound with an amine group.
Uniqueness
2-Methylcycloheptan-1-amine is unique due to its seven-membered ring structure combined with a methyl group and an amine group. This structural feature imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications.
Propiedades
IUPAC Name |
2-methylcycloheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-5-3-2-4-6-8(7)9/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTCTILWSRQCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90226-20-3 |
Source


|
| Record name | 2-methylcycloheptan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B2578656.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2578659.png)
![2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2578660.png)


![5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2578665.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2578667.png)

![7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide](/img/structure/B2578671.png)


